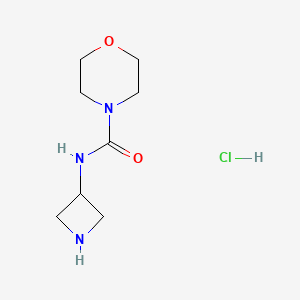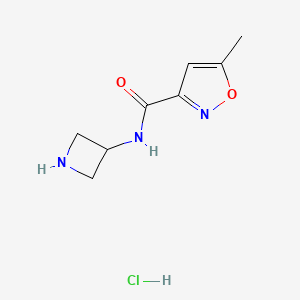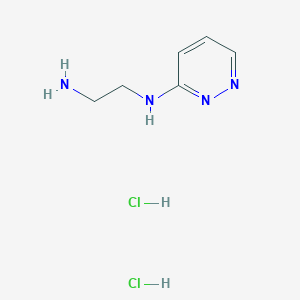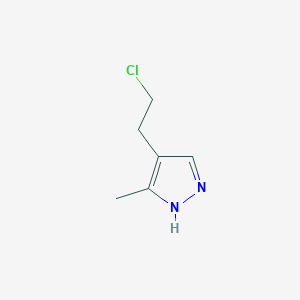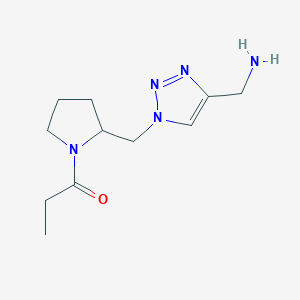
1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
説明
1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound . It has an empirical formula of C6H7N3 and a molecular weight of 121.14 .
Synthesis Analysis
The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile involves several steps. One method involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde . Another method involves a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions. For instance, it can react with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .科学的研究の応用
Synthesis and Chemical Reactions
Researchers have developed methods for synthesizing pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, through reactions involving acrylonitriles and hydrazines. The reaction conditions, such as solvent choice and the nature of the substituents on the reactants, significantly influence the product ratios between pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones. This synthesis route offers a convenient method under mild conditions for producing novel pyrazole derivatives that may exhibit interesting biological properties (H. Mcfadden & J. Huppatz, 1991).
Crystal Structure Analysis
The crystal structure of certain pyrazole derivatives has been determined through X-ray crystallography, providing insights into the molecular arrangement and potential reactivity of these compounds. For example, the structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained, shedding light on the mechanistic aspects of reactions involving pyrazole-3-carbonitrile derivatives (Chuanxiang Liu et al., 2013).
Electrochemical Synthesis
An electrochemically induced synthesis method for 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been reported. This one-pot, multicomponent synthesis approach demonstrates the utility of electrochemical reactions in creating highly functionalized pyrazole derivatives, highlighting the versatility of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in synthetic chemistry (A. Upadhyay et al., 2017).
Corrosion Inhibition Properties
Derivatives of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties on C-steel surfaces in acidic environments. The research suggests that these compounds can effectively inhibit corrosion, which is valuable for industrial applications requiring corrosion-resistant materials (R. A. Abdel Hameed et al., 2020).
Photovoltaic Applications
Studies have also explored the photovoltaic properties of pyrazole derivatives and their potential use in organic–inorganic photodiode fabrication. Such research indicates the possibility of using 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile derivatives in the development of photovoltaic devices, highlighting their functional versatility beyond purely chemical reactivity (H. Zeyada et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities , suggesting that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
特性
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUABLLOXTGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



